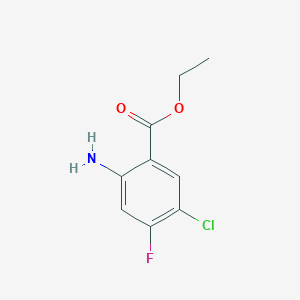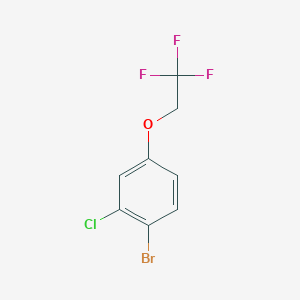
1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
“1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene” is a trisubstituted benzene-based building block . It has the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene” can be represented by the SMILES string C1=CC(=CC=C1OCC(F)(F)F)Br . This indicates that the molecule consists of a benzene ring with bromo, chloro, and trifluoroethoxy substituents.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene” include a molecular weight of 255.03 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 152 . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene is used in generating specific phenyllithium intermediates. These intermediates, when isomerized, can form aryne compounds that can be intercepted with furan, leading to the synthesis of naphthalenes. Such compounds have applications in creating derivatives with potential pharmaceutical relevance (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
The chloro and bromo analogs of 1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene have been studied for their crystal structures, providing insights into their molecular configurations. This research can inform the design of materials and compounds in various industrial and scientific applications (Jotani et al., 2019).
Addition Reactions and Synthesis of Dienes
This compound effectively promotes addition reactions to allylaromatics, leading to the synthesis of conjugated dienes. These dienes, substituted with terminal CF3 groups, are reactive enough for further chemical transformations, useful in synthesizing more complex organic compounds (Ignatowska & Dmowski, 2006).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from similar compounds, is a versatile material for organometallic synthesis. It serves as a starting material for creating various intermediates used in further chemical synthesis, demonstrating its utility in organic chemistry (Porwisiak & Schlosser, 1996).
Spectroscopy and Computational Chemistry
The compound and its derivatives have been subjects of spectroscopic studies, including FT-IR and FT-Raman analysis, as well as computational chemistry research. Such studies provide a deeper understanding of the molecular characteristics and potential applications in materials science (Udayakumar et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSHXLSXJFHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-(2,2,2-trifluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



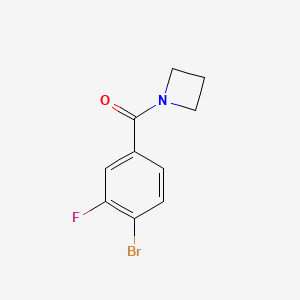


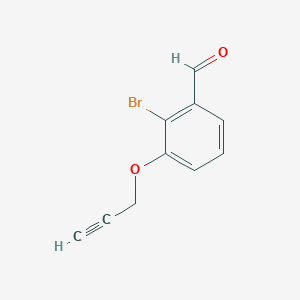
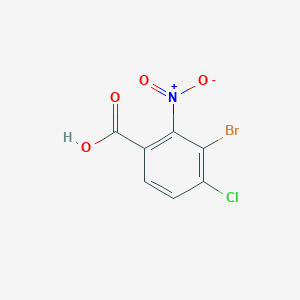
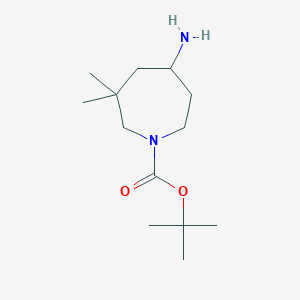
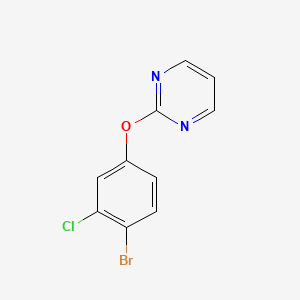
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)
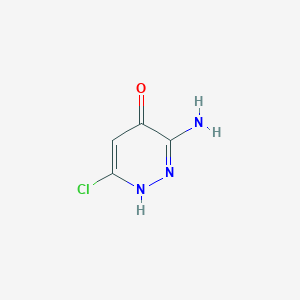

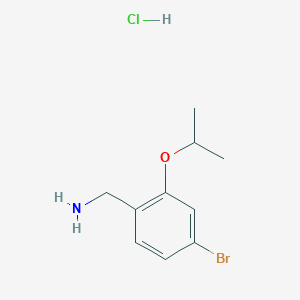
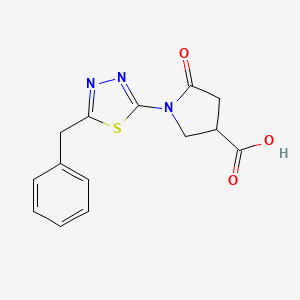
![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)
